RV-1729

描述

属性

IUPAC Name |

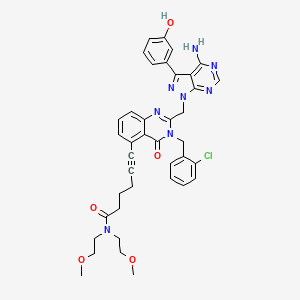

6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLOHCIYTDRGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293915-42-0 | |

| Record name | RV-1729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RV-1729 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RV-1729: A Technical Overview of a Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV-1729 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling protein implicated in the inflammatory cascades of respiratory diseases. Developed for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD), this compound has demonstrated significant activity in preclinical models by modulating downstream signaling pathways and inhibiting inflammatory responses. This document provides a technical overview of the available preclinical data on the mechanism of action of this compound.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its therapeutic effects through the selective inhibition of the p110δ catalytic subunit of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, proliferation, and survival of various immune cells, including lymphocytes and mast cells.

By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. This disruption of the PI3Kδ/Akt signaling pathway is central to the anti-inflammatory effects of this compound.

In Vitro Potency and Selectivity

Biochemical and cell-based assays have been employed to characterize the potency and selectivity of this compound. The available data demonstrates its high affinity for PI3Kδ and selectivity over other PI3K isoforms.

| Target | Assay Type | IC50 (nM) |

| PI3Kδ | Enzyme Assay | 12 |

| PI3Kγ | Enzyme Assay | 24 |

| PI3Kα | Enzyme Assay | 192 |

| Peroxide Production | U937 Cells (PMA-induced) | 1.1 |

| Akt Phosphorylation | THP-1 Cells (MCP-1 stimulated) | 46 |

Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and in cellular assays. The data indicates that this compound is a potent inhibitor of PI3Kδ with 2-fold selectivity over PI3Kγ and 16-fold selectivity over PI3Kα.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the canonical PI3Kδ signaling pathway, which is a critical regulator of immune cell function.

Figure 1: PI3Kδ Signaling Pathway and Inhibition by this compound. This diagram illustrates the activation of PI3Kδ downstream of immune cell receptors, leading to the production of PIP3 and subsequent activation of Akt and mTOR. This compound selectively inhibits PI3Kδ, thereby blocking this pro-inflammatory signaling cascade.

Preclinical Efficacy in Respiratory Models

This compound has demonstrated significant efficacy in murine models of asthma and COPD, where it has been shown to inhibit allergen-induced inflammatory responses. While specific quantitative data from these in vivo studies are not publicly available, the consistent findings point to the potential of PI3Kδ inhibition as a therapeutic strategy for these conditions.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound are not available in the public domain. The following are generalized methodologies for the types of assays typically used to characterize PI3K inhibitors.

PI3K Enzyme Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against PI3K isoforms is a kinase assay. This typically involves:

-

Reagents : Recombinant human PI3K isoforms (δ, γ, α), PIP2 substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure : The inhibitor (this compound) at various concentrations is incubated with the PI3K enzyme and PIP2/ATP substrate mixture.

-

Detection : The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Akt Phosphorylation Assay (General Protocol)

Western blotting is a standard method to assess the inhibition of Akt phosphorylation in cells.

-

Cell Culture and Stimulation : THP-1 cells are cultured and then stimulated with a pro-inflammatory agent like MCP-1 to induce PI3K signaling.

-

Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound before stimulation.

-

Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.

-

Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection and Analysis : The bands are visualized using chemiluminescence, and the ratio of p-Akt to total Akt is quantified to determine the inhibitory effect of this compound.

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound. This flowchart outlines the typical progression from in vitro characterization of potency and selectivity to in vivo evaluation of efficacy in animal models of disease.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor that has shown promise in preclinical models of respiratory diseases. Its mechanism of action, centered on the inhibition of the PI3Kδ/Akt signaling pathway, provides a strong rationale for its development as a therapeutic agent for asthma and COPD. Further disclosure of detailed preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential.

RV-1729: A Technical Overview of a Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV-1729 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies. This compound has demonstrated significant potential in preclinical and early clinical studies, particularly for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to PI3Kδ Inhibition

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in regulating cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in leukocytes, making them attractive targets for immunological and inflammatory disorders.

PI3Kδ is a key mediator of B-cell receptor signaling and is integral to the activation, differentiation, and function of various immune cells. Its inhibition can modulate immune responses and has shown therapeutic promise in B-cell malignancies and inflammatory diseases.

Discovery of this compound

The discovery of this compound stemmed from efforts to identify potent and selective small molecule inhibitors of PI3Kδ. The core chemical scaffold of this compound is a pyrazolopyrimidine derivative, a class of compounds known for their kinase inhibitory activity. Through structure-activity relationship (SAR) studies, this compound was optimized for high potency against PI3Kδ while maintaining selectivity over other PI3K isoforms.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of pyrazolopyrimidine derivatives involves a multi-step process. A representative synthetic approach is outlined below, based on established chemical literature for this class of compounds.[4][5][6][7]

General Synthesis Scheme for Pyrazolopyrimidine Core:

A common method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a substituted pyrazole with a suitable three-carbon synthon.

-

Step 1: Synthesis of a 5-aminopyrazole derivative. This is often achieved by reacting a β-ketonitrile with a hydrazine derivative.

-

Step 2: Cyclization to form the pyrazolopyrimidine ring. The 5-aminopyrazole is then reacted with a one-carbon source, such as formic acid or a derivative, to form the pyrimidine ring. Alternatively, a pre-formed pyrimidine ring can be fused to the pyrazole.

-

Step 3: Functionalization of the pyrazolopyrimidine core. Subsequent reactions are performed to introduce the specific substituents found on this compound at the desired positions. This may involve nucleophilic aromatic substitution, cross-coupling reactions, or other standard organic transformations to build the final molecule.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of PI3Kδ. Its inhibitory activity is primarily measured by its ability to block the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 12 | - |

| PI3Kγ | ~24 | 2-fold |

| PI3Kα | ~192 | 16-fold |

| PI3Kβ | Not reported | Not reported |

Data sourced from publicly available information.[1]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, based on standard practices in drug discovery, the following general methodologies are likely to have been employed.

PI3K Enzymatic Assay (General Protocol)

Objective: To determine the in vitro potency (IC50) of this compound against PI3K isoforms.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a detectable signal (e.g., luminescence or fluorescence).

Materials:

-

Recombinant human PI3K isoforms (δ, γ, α, β)

-

PIP2 substrate

-

ATP

-

Assay buffer (containing MgCl2, DTT, etc.)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the PI3K enzyme to the wells of a 384-well plate.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate for a pre-determined time at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate for a specific time at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays (General Protocol)

Objective: To assess the cellular potency of this compound in inhibiting the PI3Kδ signaling pathway.

Principle: This can be measured by quantifying the phosphorylation of downstream targets like AKT in a relevant cell line (e.g., a B-cell lymphoma line or a leukocyte cell line).

Materials:

-

A suitable cell line with active PI3Kδ signaling (e.g., SU-DHL-6)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., anti-IgM for B-cells)

-

Lysis buffer

-

Antibodies for Western blotting or ELISA (e.g., anti-phospho-AKT, anti-total-AKT)

-

Detection reagents

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere or stabilize.

-

Treat the cells with various concentrations of this compound or vehicle for a specific duration.

-

Stimulate the cells to activate the PI3Kδ pathway.

-

Lyse the cells to extract proteins.

-

Quantify the levels of phosphorylated AKT and total AKT using Western blotting or ELISA.

-

Normalize the phosphorylated AKT signal to the total AKT signal.

-

Determine the IC50 value of this compound for the inhibition of AKT phosphorylation.

Pharmacokinetics

This compound has been evaluated in Phase 1 clinical trials in healthy volunteers and patients with asthma, where it was administered via inhalation.[2][3] These studies aimed to assess the safety, tolerability, and pharmacokinetic profile of single and repeat doses of this compound.[2][3] While specific pharmacokinetic parameters from these studies are not publicly detailed, the trials were designed to understand the absorption, distribution, metabolism, and excretion of the inhaled drug.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. This prevents the conversion of PIP2 to PIP3 at the cell membrane. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent cascade of events ultimately modulates cellular processes such as cell survival, proliferation, and inflammatory responses.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

This compound Discovery and Development Workflow

The discovery and preclinical development of a selective kinase inhibitor like this compound typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of this compound.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor with a promising therapeutic profile for inflammatory respiratory diseases. Its development highlights the potential of targeting specific PI3K isoforms to achieve therapeutic benefit while potentially minimizing off-target effects. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in its target patient populations. While detailed proprietary information on its synthesis and specific experimental protocols remains confidential, this guide provides a comprehensive overview based on publicly available data and established scientific principles in drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

Early Preclinical Studies on the Biological Activity of RV-1729: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/Akt signaling pathway.[1][2] Early research into its biological activity has demonstrated its potential as a targeted anti-inflammatory agent, particularly for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the initial preclinical findings, including quantitative biological data, a description of the core signaling pathway, and an outline of the early experimental approaches.

Quantitative Biological Data

The initial preclinical evaluation of this compound revealed its high potency and selectivity for PI3Kδ. The following tables summarize the key in vitro activity data that has been publicly disclosed.

In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Value | Description |

| PI3Kδ IC50 | 12 nM | The half-maximal inhibitory concentration against the PI3Kδ enzyme, indicating high potency.[1][2] |

| Selectivity vs. PI3Kγ | 2-fold | This compound is 2 times more selective for PI3Kδ than for the gamma isoform.[1][2] |

| Selectivity vs. PI3Kα | 16-fold | This compound is 16 times more selective for PI3Kδ than for the alpha isoform.[1][2] |

| PMA-induced Peroxide Production IC50 | 1.1 nM | The half-maximal inhibitory concentration in a cellular assay using U937 cells, measuring the inhibition of phorbol 12-myristate 13-acetate-stimulated reactive oxygen species production.[1] |

| MCP-1-stimulated pAkt IC50 | 46 nM | The half-maximal inhibitory concentration for the phosphorylation of Akt in THP-1 cells stimulated with monocyte chemoattractant protein-1, demonstrating downstream pathway inhibition.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3Kδ enzyme, a critical component of the PI3K/Akt signaling cascade. This pathway is a central regulator of various cellular processes, including cell growth, proliferation, survival, and inflammation. In immune cells, the activation of PI3Kδ is particularly important for their function.

The diagram below illustrates the simplified signaling pathway affected by this compound.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While detailed experimental protocols from the primary literature are not publicly available at this time, the following outlines are based on the information disclosed in early study summaries.

PI3Kδ Enzymatic Assay

A biochemical assay was likely employed to determine the in vitro potency of this compound against the PI3Kδ enzyme. A common method for this is a kinase assay that measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the PIP3 production.

Cellular Assays

-

PMA-induced Peroxide Production in U937 Cells: This assay assesses the effect of this compound on the oxidative burst in a human monocytic cell line.

-

Cell Line: U937.

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA).

-

Endpoint: Measurement of hydrogen peroxide production, likely using a fluorescent probe.

-

Method: U937 cells are pre-incubated with varying concentrations of this compound before being stimulated with PMA. The subsequent production of reactive oxygen species is quantified to determine the IC50.

-

-

MCP-1-stimulated Akt Phosphorylation in THP-1 Cells: This assay measures the downstream effect of PI3Kδ inhibition on a key signaling node, Akt.

-

Cell Line: THP-1.

-

Stimulant: Monocyte Chemoattractant Protein-1 (MCP-1).

-

Endpoint: Quantification of phosphorylated Akt (pAkt).

-

Method: THP-1 cells are treated with different concentrations of this compound prior to stimulation with MCP-1. The levels of pAkt are then measured, typically by Western blot or a plate-based immunoassay, to calculate the IC50.

-

The diagram below depicts a generalized workflow for the cellular assays.

Caption: Generalized workflow for the in vitro cellular assays of this compound.

In Vivo Studies

Early in vivo studies have been reported to show that this compound significantly inhibits allergen-induced responses in murine models of asthma and COPD.[1] However, specific quantitative data and detailed experimental protocols for these animal studies are not yet available in the public domain. These studies would have likely involved the administration of this compound to animal models of allergic asthma or COPD, followed by the assessment of inflammatory markers, lung function, and cellular infiltration in the airways.

Summary

The early preclinical data for this compound characterize it as a potent and selective inhibitor of PI3Kδ. Its ability to suppress key cellular functions in inflammatory cells at nanomolar concentrations, combined with its efficacy in animal models of respiratory disease, underscores its potential as a therapeutic agent. Further publication of detailed preclinical and clinical data will provide a more complete understanding of its biological profile and therapeutic utility.

References

RV-1729: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways that regulate immune and inflammatory responses. Developed by RespiVert, a subsidiary of Janssen, this compound has been investigated as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and development of this and similar targeted therapies.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule with the molecular formula C39H39ClN8O5 and a molecular weight of 735.23 g/mol .[1] Its chemical structure is characterized by a multi-ring system, which is crucial for its specific interaction with the PI3Kδ enzyme.

| Property | Value | Reference |

| Molecular Formula | C39H39ClN8O5 | [1] |

| Molecular Weight | 735.23 g/mol | [1] |

| Canonical SMILES | COCCN(CCOC)C(=O)CCCC#Cc1cccc2c1c(=O)n(Cc1ccccc1Cl)c(Cn1c2c(c(-c3cccc(O)c3)n1)c(N)ncn2)n2 | [1] |

| InChIKey | UBLOHCIYTDRGJH-UHFFFAOYSA-N | [1] |

| IUPAC Name | 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide |

Mechanism of Action and Signaling Pathway

This compound functions as a highly potent and selective inhibitor of PI3Kδ. The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade.

The PI3Kδ isoform is predominantly expressed in hematopoietic cells, including lymphocytes, mast cells, neutrophils, and eosinophils, which are key players in the inflammatory processes of asthma and COPD. By inhibiting PI3Kδ, this compound effectively dampens the downstream signaling cascade, leading to the suppression of various cellular functions integral to the inflammatory response.

PI3Kδ Signaling Pathway in Inflammatory Airway Disease

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of inflammatory airway diseases. Upon activation by various stimuli such as allergens, pathogens, or pro-inflammatory cytokines, upstream receptors (e.g., receptor tyrosine kinases, G-protein coupled receptors) recruit and activate PI3Kδ. This leads to the production of PIP3, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to:

-

Cell Proliferation and Survival: Promotion of the survival and proliferation of inflammatory cells.

-

Cell Activation and Degranulation: Triggering the release of inflammatory mediators (e.g., histamine, cytokines, chemokines) from mast cells and other immune cells.

-

Chemotaxis: Directing the migration of inflammatory cells to the site of inflammation in the airways.

-

Antibody Production: Involvement in B-cell activation and antibody production.

This compound, by blocking the initial step of this cascade, effectively mitigates these downstream inflammatory events.

References

The Role of PI3Kδ in Activated PI3Kδ Syndrome (APDS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated PI3Kδ Syndrome (APDS), also known as p110δ-activating mutation causing senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a rare primary immunodeficiency disorder.[1][2][3] It is caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K), or loss-of-function mutations in the PIK3R1 gene, which encodes the p85α regulatory subunit.[4][5][6] These mutations lead to hyperactivation of the PI3Kδ signaling pathway, primarily affecting immune cells and resulting in a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][7][8][9] This technical guide provides an in-depth overview of the role of PI3Kδ in APDS, focusing on the underlying molecular mechanisms, key experimental findings, and the therapeutic rationale for targeting PI3Kδ.

The PI3Kδ Signaling Pathway

The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[10][11] The class IA PI3Ks, which include PI3Kδ, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][7][12] PI3Kδ is predominantly expressed in leukocytes, highlighting its critical role in the immune system.[7]

Upon activation by various cell surface receptors, including B-cell and T-cell receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of the mTOR pathway and the inhibition of the FOXO1 transcription factor.[2][10] This signaling cascade is essential for normal lymphocyte development, activation, and function.[11]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to constitutive activation of PI3Kδ, resulting in excessive PIP3 production and downstream signaling.[5][6] This hyperactivation disrupts normal lymphocyte homeostasis, leading to the characteristic immunodeficiency and immune dysregulation seen in patients.[2][3][13]

Consequences of PI3Kδ Hyperactivation in APDS

The overactive PI3Kδ pathway in APDS leads to a range of immunological abnormalities:

-

B-Cell Defects: Patients with APDS exhibit impaired B-cell development and function.[14][15] This includes reduced numbers of mature B cells, an accumulation of transitional B cells, and defects in immunoglobulin class switching, leading to hypogammaglobulinemia and impaired antibody responses to vaccines and infections.[15]

-

T-Cell Dysregulation: The T-cell compartment is also significantly affected, with a decrease in naïve T cells and an accumulation of senescent, terminally differentiated effector T cells.[2][3] This leads to impaired T-cell help for B cells and a compromised ability to control viral infections, particularly with herpesviruses like Epstein-Barr virus (EBV) and cytomegalovirus (CMV).[2][3][13]

-

Lymphoproliferation: The increased proliferation and survival signals driven by hyperactive PI3Kδ contribute to the development of benign lymphoproliferation, including lymphadenopathy and splenomegaly.[7] This chronic immune activation also increases the risk of developing B-cell lymphomas.[2][3]

-

Autoimmunity: The breakdown in immune tolerance due to dysfunctional B and T cells can lead to autoimmune manifestations, such as autoimmune cytopenias.[2]

Therapeutic Targeting of PI3Kδ: Leniolisib

The central role of PI3Kδ hyperactivation in the pathophysiology of APDS makes it a prime therapeutic target. Leniolisib (Joenja®) is a selective PI3Kδ inhibitor that has been approved for the treatment of APDS in patients 12 years of age and older.[1]

Mechanism of Action

Leniolisib selectively inhibits the delta isoform of PI3K, with significantly lower activity against the alpha, beta, and gamma isoforms.[6][16] By blocking the catalytic activity of PI3Kδ, leniolisib reduces the production of PIP3 and dampens the downstream signaling cascade, including the phosphorylation of Akt.[16][17][18] This helps to normalize immune cell function and ameliorate the clinical manifestations of APDS.[1][16]

Clinical Efficacy of Leniolisib

Clinical trials have demonstrated the efficacy of leniolisib in treating patients with APDS. The key findings from a phase 3, randomized, placebo-controlled trial are summarized below.[19][20][21]

Table 1: Efficacy of Leniolisib in a Phase 3 Clinical Trial

| Endpoint | Leniolisib (n=21) | Placebo (n=10) | p-value |

| Change from Baseline in Index Lymph Node Size (log10 SPD) | |||

| Adjusted Mean Change | -0.25 | -0.12 | 0.0006[19][20][22][23] |

| Change from Baseline in Percentage of Naïve B Cells | |||

| Adjusted Mean Change | 37.30 | -1.1 to -16.5 | 0.0002[19][20][22][23][24] |

| Change from Baseline in Spleen Volume (cm³) | |||

| Adjusted Mean Difference | -186 | - | 0.0020[19][20] |

| Reduction in Lymph Node Size | 62.7% | 5% | N/A[6][16] |

| Reduction in Spleen Volume | 37.6% | N/A | N/A[6][16] |

*SPD: Sum of the product of the perpendicular diameters. Data from Rao et al., Blood, 2023.[19][20][21][23]

These data demonstrate that leniolisib significantly reduces lymphoproliferation (as measured by lymph node and spleen size) and improves immune reconstitution (as indicated by the increase in naïve B cells) in patients with APDS.[7][9][19] Long-term open-label extension studies have shown that these improvements are durable.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PI3Kδ function and the effects of its inhibition in the context of APDS.

PI3Kδ Activity Assay

This protocol describes a general method for measuring PI3Kδ kinase activity, which can be adapted for screening inhibitors. Commercial kits are also available for this purpose.[25][26][27][28][29]

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kδ phosphorylates its lipid substrate, PIP2, using ATP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the PI3Kδ activity.[25][28]

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay reagents (or similar)

-

White 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare the kinase reaction buffer and dilute the PI3K lipid substrate and ATP to the desired concentrations.

-

Dilute the recombinant PI3Kδ enzyme in the prepared reaction buffer/lipid substrate mixture.

-

To test inhibitors, add the compound or vehicle (e.g., DMSO) to the wells of the assay plate.

-

Add the enzyme/lipid mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

-

Read the luminescence on a plate reader. The signal is proportional to the PI3Kδ activity.

Lymphocyte Immunophenotyping by Flow Cytometry

This protocol outlines the general steps for immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess different lymphocyte populations, which is crucial for monitoring disease progression and treatment response in APDS.[30]

Principle: Fluorochrome-conjugated antibodies specific for cell surface markers are used to identify and quantify different lymphocyte subsets (e.g., naïve B cells, transitional B cells, senescent T cells) using a flow cytometer.

Materials:

-

PBMCs isolated from whole blood (e.g., by Ficoll-Paque density gradient centrifugation)

-

Fluorochrome-conjugated antibodies against markers such as CD19, CD27, CD10, CD4, CD8, PD-1, CD57, etc.

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

12x75 mm flow cytometry tubes or 96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood.

-

Aliquot 1-2 million cells per tube or well.

-

Wash the cells with staining buffer.

-

Resuspend the cells in a small volume of staining buffer and add the antibody cocktail.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

Resuspend the cells in staining buffer for acquisition on the flow cytometer.

-

Acquire the samples and analyze the data using appropriate software to quantify the different lymphocyte populations.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[31][32][33][34][35]

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations by flow cytometry.

Materials:

-

Isolated T cells or PBMCs

-

CFSE staining solution

-

Cell culture medium

-

T-cell mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)

-

Flow cytometer

Procedure:

-

Resuspend isolated T cells or PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE staining solution to the cell suspension at the desired final concentration (typically 1-5 µM).

-

Incubate for 10-20 minutes at 37°C.

-

Quench the staining reaction by adding 5-10 volumes of complete cell culture medium.

-

Wash the cells twice with complete medium.

-

Plate the CFSE-labeled cells in a culture plate and stimulate with a T-cell mitogen.

-

Culture the cells for 3-5 days.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details a common method for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][36][37][38]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[36]

Materials:

-

Cell suspension

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion

The identification of PI3Kδ hyperactivation as the underlying cause of APDS has been a significant advancement in the field of primary immunodeficiencies. This understanding has paved the way for the development of targeted therapies, such as the selective PI3Kδ inhibitor leniolisib, which has shown considerable promise in correcting the immune dysregulation and improving the clinical outcomes for patients with this debilitating disease. Further research into the intricate roles of PI3Kδ in immune cell function will continue to provide valuable insights for the development of novel therapeutic strategies for APDS and other immune-related disorders.

References

- 1. Leniolisib - Wikipedia [en.wikipedia.org]

- 2. immunodeficiencysearch.com [immunodeficiencysearch.com]

- 3. niaid.nih.gov [niaid.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 7. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]

- 8. Gain of Function Mutations of PIK3CD as a Cause of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3Kδ inhibitor leniolisib improves symptoms in patients with APDS/PASLI - Medical Conferences [conferences.medicom-publishers.com]

- 10. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activating mutations in PIK3CD disrupt the differentiation and function of human and murine CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Genetic defects in PI3Kδ affect B-cell differentiation and maturation leading to hypogammaglobulineamia and recurrent infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Leniolisib phosphate? [synapse.patsnap.com]

- 18. Leniolisib | C21H25F3N6O2 | CID 57495353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

- 22. medjournal360.com [medjournal360.com]

- 23. Pharming announces publication of data from Phase 3 Study of leniolisib in patients with APDS in ASH's Blood - BioSpace [biospace.com]

- 24. A randomised, placebo-controlled, phase III trial of leniolisib in activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): Adolescent and adult subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. PI3K (p110δ/p85α) Protocol [promega.jp]

- 26. sigmaaldrich.cn [sigmaaldrich.cn]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. promega.es [promega.es]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. kumc.edu [kumc.edu]

- 31. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mucosalimmunology.ch [mucosalimmunology.ch]

- 33. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 34. agilent.com [agilent.com]

- 35. researchgate.net [researchgate.net]

- 36. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 37. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 38. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

RV-1729: An In-depth Analysis of its Selectivity Profile Against PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of RV-1729, a potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3K). A detailed examination of its activity against all Class I PI3K isoforms is presented, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions. The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[1] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct tissue distribution and non-redundant physiological roles.[1][3] This isoform specificity has been a key driver in the development of targeted inhibitors to achieve therapeutic efficacy while minimizing off-target effects.

This compound has emerged as a potent and selective inhibitor of the PI3Kδ isoform.[4][5][6] Its mechanism of action involves the inhibition of the catalytic activity of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This blockade of PIP3 production leads to the downstream inactivation of effectors such as Akt, ultimately impacting cell signaling cascades that regulate immune and inflammatory responses.[4][5]

Biochemical Selectivity Profile of this compound

The inhibitory activity of this compound against the four Class I PI3K isoforms has been characterized through biochemical assays. The compound demonstrates high potency for PI3Kδ with an IC50 value of 12 nM.[4][5][6] Its selectivity is pronounced when compared to other isoforms, exhibiting a 2-fold higher selectivity for PI3Kδ over PI3Kγ and a 16-fold greater selectivity over PI3Kα.[4][5][6]

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kα | ~192 | 16 |

| PI3Kβ | Not Reported | Not Reported |

| PI3Kγ | ~24 | 2 |

| PI3Kδ | 12 | 1 |

Note: IC50 values for PI3Kα and PI3Kγ are calculated based on the reported selectivity ratios against the PI3Kδ IC50 of 12 nM.

Cellular Activity of this compound

The inhibitory effect of this compound has also been demonstrated in cellular contexts. In a key experiment, this compound was shown to inhibit the phosphorylation of Akt in THP-1 cells stimulated with monocyte chemoattractant protein-1 (MCP-1), with an IC50 of 46 nM.[4] This demonstrates the ability of this compound to engage and inhibit the PI3K pathway within a cellular environment. Additionally, this compound has been shown to inhibit phorbol 12-myristate 13-acetate (PMA)-induced peroxide production in U937 cells with an IC50 of 1.1 nM.[4]

Experimental Protocols

Biochemical Isoform Selectivity Assay (Representative Protocol)

The determination of the half-maximal inhibitory concentration (IC50) of this compound against the different PI3K isoforms is typically performed using an in vitro kinase assay. A common method, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

-

Adenosine triphosphate (ATP).

-

This compound compound at various concentrations.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Assay buffer (containing appropriate salts, DTT, and BSA).

-

384-well assay plates.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the respective recombinant PI3K isoform, and the PIP2 substrate.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Akt Phosphorylation Assay in THP-1 Cells

This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of a key downstream effector, Akt.

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Monocyte Chemoattractant Protein-1 (MCP-1).

-

This compound compound at various concentrations.

-

Lysis buffer.

-

Phospho-Akt (Ser473) and total Akt antibodies.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader).

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Starve the cells in serum-free medium for a few hours before the experiment.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with MCP-1 to activate the PI3K pathway.

-

After a short incubation period (e.g., 10-15 minutes), lyse the cells.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated Akt (p-Akt) and total Akt using an immunoassay method such as Western blotting or an ELISA-based assay.

-

For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

-

Calculate the IC50 value by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the this compound concentration.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

Caption: A typical workflow for characterizing the selectivity of a PI3K inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the PI3Kδ isoform, with a clear selectivity profile over other Class I PI3K isoforms, particularly PI3Kα. Its ability to inhibit the PI3K pathway in both biochemical and cellular assays underscores its potential as a valuable research tool and a candidate for further therapeutic development, especially in the context of diseases driven by aberrant PI3Kδ signaling, such as certain hematological malignancies and inflammatory disorders. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors | MDPI [mdpi.com]

- 4. This compound |CAS:1293915-42-0 Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RV1729 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Foundational Research on RV-1729: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

RV-1729 is a novel investigational compound developed by RespiVert Ltd., a subsidiary of Johnson & Johnson, for the potential treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide synthesizes the available information on the foundational research of this compound, focusing on its development as a research tool and its progression into clinical evaluation. It is important to note that detailed preclinical data, including specific mechanism of action, in-depth signaling pathways, and comprehensive experimental protocols, are not extensively available in the public domain, likely due to the proprietary nature of the compound's development. This guide is based on information from clinical trial registries and public announcements.

Clinical Development Program

This compound has been the subject of several clinical trials designed to assess its safety, tolerability, and pharmacokinetic profile. These studies have been conducted in healthy volunteers and in patients with asthma and COPD.

Table 1: Summary of Publicly Registered Clinical Trials for this compound

| Trial Identifier | Title | Status | Population | Key Objectives |

| NCT01813084 | A Study to Investigate the Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of RV1729 | Information not available | Healthy Volunteers and Asthma Patients | Investigate safety, tolerability, and pharmacokinetics of single and repeat doses. |

| NCT02140320 | A Study to Investigate the Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of RV1729 for up to 28 Days | Information not available | Healthy Volunteers and Asthma Patients | Investigate safety, tolerability, and pharmacokinetics of single and repeat doses for up to 28 days. |

Putative Therapeutic Rationale

While the precise molecular target and mechanism of action of this compound have not been publicly disclosed, its development by RespiVert, a company focused on inhaled therapies for pulmonary diseases, suggests a targeted approach to airway inflammation and bronchoconstriction. The company's other pipeline candidates, such as RV-568 and RV-1088, have been described as narrow-spectrum kinase inhibitors. It is plausible that this compound also functions as a kinase inhibitor, targeting specific signaling pathways implicated in the pathophysiology of asthma and COPD.

Postulated Signaling Pathway and Experimental Workflow

Given the therapeutic focus on inflammatory airway diseases, a hypothetical signaling pathway that this compound might modulate is presented below. This is a generalized representation of inflammatory signaling in airway epithelial cells and is not based on specific published data for this compound.

Caption: Hypothetical signaling cascade for this compound's anti-inflammatory effect.

The experimental workflow to characterize a compound like this compound would typically involve a series of in vitro and in vivo studies. A generalized workflow is depicted below.

Caption: A typical drug discovery and development workflow.

Conclusion

This compound represents a targeted therapeutic approach for prevalent respiratory diseases. While the publicly available information is limited to high-level clinical trial data, it underscores the compound's progression through the early stages of clinical development. A comprehensive understanding of its utility as a research tool and its full therapeutic potential awaits the disclosure of detailed preclinical and clinical data. The information presented here serves as a foundational overview for researchers and professionals in the field of drug development. Further insights will likely emerge from future publications and conference presentations by the developing company.

References

Preliminary In Vitro Investigation of RV-1729: A Methodological Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "RV-1729." The following guide is a representative whitepaper constructed to fulfill the user's request for a detailed technical document, using plausible methodologies and data structures relevant to the preliminary in vitro assessment of a novel therapeutic candidate. The experimental data and specific pathways described herein are illustrative and should not be considered factual results for any existing compound.

This document outlines a structured approach to the initial in vitro characterization of a hypothetical small molecule inhibitor, this compound. It serves as a template for researchers and drug development professionals, detailing essential experiments, data presentation, and the visualization of key biological processes.

Executive Summary

This guide details the foundational in vitro evaluation of this compound, a novel compound of interest. The primary objectives of this preliminary investigation are to ascertain its cytotoxic profile, determine its potency and efficacy against a specific molecular target, and to elucidate its mechanism of action through signaling pathway analysis. The protocols and data presented establish a baseline for further preclinical development.

Cytotoxicity Assessment

The initial step in characterizing any new chemical entity is to determine its effect on cell viability. A standard MTS assay is employed across multiple cell lines to establish the cytotoxic concentration range of this compound.

2.1 Experimental Protocol: MTS Assay for Cell Viability

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat cells with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize absorbance values to the vehicle control (DMSO) to calculate the percentage of cell viability. The half-maximal cytotoxic concentration (CC50) is determined using a non-linear regression analysis.

2.2 Quantitative Data: Cytotoxicity (CC50)

| Cell Line | Tissue of Origin | CC50 (µM) of this compound |

| HEK293 | Human Embryonic Kidney | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | 85.2 |

| A549 | Human Lung Carcinoma | 92.7 |

| MCF7 | Human Breast Adenocarcinoma | 78.5 |

Table 1: Summary of the half-maximal cytotoxic concentration (CC50) of this compound across various human cell lines after 72 hours of treatment.

Target Engagement & Potency

Following the assessment of cytotoxicity, the next critical step is to determine the potency of this compound against its intended molecular target. For this hypothetical study, we will assume this compound is an inhibitor of the fictional kinase, "Kinase-X."

3.1 Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: Prepare a reaction mixture containing recombinant Kinase-X, a specific peptide substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (0.1 nM to 50 µM) to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate for 60 minutes at 30°C.

-

Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

3.2 Quantitative Data: Target Inhibition (IC50)

| Target | Assay Type | IC50 (nM) of this compound |

| Kinase-X | Biochemical Kinase Assay | 15.8 |

| Kinase-Y (Off-target) | Biochemical Kinase Assay | > 10,000 |

| Kinase-Z (Off-target) | Biochemical Kinase Assay | 4,500 |

Table 2: Biochemical potency of this compound against the target kinase (Kinase-X) and two related off-target kinases.

Mechanism of Action: Signaling Pathway Analysis

To understand the functional consequences of target inhibition by this compound, a western blot analysis is performed to probe key downstream signaling proteins.

4.1 Experimental Protocol: Western Blotting

-

Cell Lysis: Treat target-expressing cells with this compound at various concentrations for 24 hours, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein per sample on a 4-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-ProteinA, ProteinA, p-ProteinB, ProteinB).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.

-

Densitometry: Quantify band intensities to determine the relative change in protein phosphorylation.

4.2 Visualizing Experimental and Signaling Workflows

To clearly illustrate the logical flow of the preliminary investigation and the hypothesized mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Hypothesized signaling cascade modulated by this compound.

Conclusion and Future Directions

The illustrative data presented in this guide establish a clear, albeit hypothetical, in vitro profile for this compound. The compound demonstrates low cytotoxicity in non-target cell lines and potent, selective inhibition of its intended target, Kinase-X. The proposed mechanism of action, inhibition of the Kinase-X pathway leading to decreased cell proliferation and induction of apoptosis, is supported by preliminary signaling studies.

Future in vitro studies would aim to:

-

Confirm the on-target effects in a cellular context using techniques such as cellular thermal shift assays (CETSA).

-

Expand the off-target profiling against a broader panel of kinases.

-

Investigate the potential for drug resistance mechanisms.

This foundational dataset provides the rationale for advancing this compound to more complex cell-based models and subsequent in vivo efficacy studies.

Methodological & Application

Application Notes and Protocols for the Use of RV-1729 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV-1729 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and also exhibits activity against PI3K gamma (PI3Kγ)[1][2][3]. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for a variety of cellular functions including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of this pathway is implicated in a range of diseases, including cancer, inflammatory disorders, and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. As a selective inhibitor, this compound serves as a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in these processes and for the development of targeted therapeutics.

These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and characterize its interaction with PI3Kδ and PI3Kγ.

Quantitative Data Summary

The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. This data is essential for designing experiments and interpreting results.

| Target Kinase | IC50 (nM) | Selectivity vs. PI3Kδ | Notes |

| PI3Kδ | 12 | - | Potent inhibition of the primary target. |

| PI3Kγ | 24 | 2-fold vs. PI3Kδ | Also shows significant activity against PI3Kγ. |

| PI3Kα | 192 | 16-fold vs. PI3Kδ | Demonstrates good selectivity against the alpha isoform. |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data sourced from MedchemExpress and Probechem Biochemicals[1][2][3].

Signaling Pathway

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation and downstream signaling events that regulate cellular processes. This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kδ and PI3Kγ, thereby blocking the production of PIP3 and subsequent downstream signaling.

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for PI3Kδ/γ Inhibition by this compound

This protocol describes a common method for determining the IC50 value of this compound for PI3Kδ and PI3Kγ using a luminescence-based assay that measures the amount of ADP produced.

Materials:

-

Recombinant human PI3Kδ or PI3Kγ enzyme

-

Kinase substrate (e.g., phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2))

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Experimental Workflow:

Caption: Workflow for the in vitro kinase assay to determine this compound IC50.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

-

Kinase Reaction Setup:

-

Prepare the kinase reaction mix by adding the PI3K enzyme and substrate to the kinase assay buffer. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

-

Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

-

Add the kinase reaction mix to the wells.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by a luciferase reaction.

-

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Controls:

-

No-inhibitor control (0% inhibition): Contains all reaction components including DMSO vehicle but no this compound.

-

No-enzyme control (100% inhibition): Contains all reaction components except the kinase. This serves as the background signal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background signal | Contaminated reagents; non-enzymatic ATP hydrolysis. | Use fresh, high-quality reagents. Optimize assay buffer conditions. |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration; short incubation time. | Titrate enzyme and substrate concentrations. Optimize incubation time. |

| Poor curve fit for IC50 determination | Inaccurate compound dilutions; inappropriate concentration range. | Carefully prepare serial dilutions. Test a wider range of inhibitor concentrations. |

| Inconsistent results | Pipetting errors; temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation temperatures. |

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ and PI3Kγ, making it an invaluable research tool for dissecting the roles of these kinases in health and disease. The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound in a biochemical setting. Accurate and reproducible data generated from these assays will contribute to a deeper understanding of PI3K signaling and may aid in the development of novel therapeutics.

References

Application Notes and Protocols: RV-1729 for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV-1729 is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ), two key enzymes involved in the regulation of immune and inflammatory responses.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in murine models of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), where it has been shown to modulate inflammatory cell infiltration.[1][2][3] Notably, in animal models, dual inhibition of PI3Kγ/δ, as achieved by this compound, effectively reduces the proportion of eosinophils and exhibits prolonged lung retention, highlighting its potential for inhaled therapeutic applications.[1]

These application notes provide a detailed overview of the available preclinical data and protocols for the use of this compound in in vivo mouse models of airway inflammation. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.

Mechanism of Action: PI3Kδ/γ Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in hematopoietic cells and play crucial roles in the activation and trafficking of leukocytes. Inhibition of these kinases blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in intracellular signaling. This disruption of the PI3K pathway ultimately leads to the attenuation of downstream signaling cascades, such as the Akt/mTOR pathway, which are vital for cell growth, proliferation, survival, and inflammatory responses.

References

Application Notes: Preparation and Handling of RV-1729 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

These application notes provide a detailed protocol for the preparation, storage, and use of stock solutions for the small molecule inhibitor RV-1729. Adherence to these guidelines is critical for ensuring experimental reproducibility and accuracy. This compound is an organic compound often used in in vitro and cell-based assays.[1] Proper solubilization and storage are essential to maintain its chemical stability and biological activity.[2]

2.0 Physicochemical and Handling Properties of this compound

All quantitative data for this compound are summarized in the table below. This information is crucial for accurate calculations and handling.

| Property | Value | Notes |

| Molecular Formula | C₃₉H₃₉ClN₈O₅[2] | |

| Molecular Weight | 735.24 g/mol [2] | Use this value for all molarity calculations. |

| Appearance | Solid powder[2] | May be difficult to see in small quantities; centrifuge the vial before opening.[3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO)[1][4] | Use anhydrous, high-purity DMSO to prevent compound degradation.[1] |

| Solubility in DMSO | ≥ 73.5 mg/mL (≥ 100 mM) | Can be sonicated or gently warmed (not exceeding 50°C) to aid dissolution.[4] |

| Solubility in Water | Insoluble or slightly soluble[4] | Precipitation will occur if concentrated DMSO stock is diluted directly into aqueous buffers.[1] |

| Powder Storage | -20°C for up to 3 years[4][5] | Keep desiccated. Shipped at room temperature as it is stable for the duration of transport.[3] |

| Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months[3][5] | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |

3.0 Experimental Protocols

3.1 Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many experiments.

Materials:

-

This compound powder (e.g., 5 mg)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Preparation: Before opening, gently tap or centrifuge the vial of this compound powder to ensure all contents are at the bottom.[4]

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, weigh 5 mg of the compound. For quantities under 10 mg, it is recommended to add the solvent directly to the original vial to avoid loss of material.[3]

-

Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example for 5 mg of this compound:

-

Mass = 0.005 g

-

Concentration = 0.010 mol/L

-

Molecular Weight = 735.24 g/mol

-

Volume (L) = 0.005 / (0.010 * 735.24) = 0.000680 L

-

Volume to add = 680 µL of DMSO

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, sonicate the solution for several minutes or warm it gently.[4]

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C.[3][5] This prevents degradation from repeated freeze-thaw cycles.

3.2 Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration DMSO stock into an aqueous medium, such as cell culture media or assay buffer.

Important Considerations:

-

To avoid precipitation, it is best to perform serial dilutions in DMSO first if intermediate concentrations are needed.[1]

-

The final concentration of DMSO in the working solution should typically be kept below 0.5% to avoid cellular toxicity.[3][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Slowly add the stock solution to the cell culture medium or buffer while mixing. A common dilution is 1:1000 (e.g., 10 µL of 10 mM stock into 10 mL of media) to yield a final concentration of 10 µM.

-

Mixing: Mix thoroughly by gentle inversion or pipetting. If any precipitation is observed, the solution can be sonicated.[4]

-

Use Immediately: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions, as the compound may be unstable.[1]

4.0 Visualized Workflows and Pathways

4.1 Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps from receiving the compound to preparing the final working solution for an experiment.

References

Application Notes and Protocols: RV-1729 in Autoimmune Disease Research